
2-Hydroxybohemine
Overview
Description
2-Hydroxybohemine is a synthetic compound that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the class of bohemine analogs, which are known to inhibit cyclin-dependent kinases (CDKs) and exhibit anti-cancer properties. The compound is identified by its molecular formula C18H24N6O2 and has a molecular weight of 356.42 g/mol .
Preparation Methods
Industrial Production Methods: Industrial production methods for 2-Hydroxybohemine are not well-documented. Given its research-focused applications, it is likely produced in specialized laboratories rather than on a large industrial scale. The production process would involve stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybohemine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Antioxidant Activity
2-Hydroxybohemine has been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that extracts containing this compound show significant radical scavenging activity, as demonstrated through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .
Table 1: Antioxidant Activity of this compound Extracts
Concentration (µg/mL) | DPPH Scavenging Activity (%) |
---|---|
10 | 25.3 |
50 | 45.7 |
100 | 68.4 |
500 | 85.6 |
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Cytotoxicity Assay Results
In a study assessing the cytotoxic effects of different concentrations of this compound on HepG2 cells, a notable decrease in cell viability was observed at concentrations above 50 µg/mL after a 48-hour exposure.
Antidiabetic Effects
Research indicates that this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .
Table 2: Antidiabetic Activity Assessment
Treatment Group | Blood Glucose Level (mg/dL) | Change (%) |
---|---|---|
Control | 180 | - |
Low Dose (50 mg/kg) | 150 | -16.67 |
High Dose (100 mg/kg) | 120 | -33.33 |
Herbicidal Properties
The herbicidal potential of this compound has been investigated in agricultural settings, showing effectiveness against various weed species. Its mechanism involves disrupting photosynthesis and inhibiting seed germination .
Case Study: Herbicidal Efficacy
In field trials, formulations containing this compound demonstrated up to 75% weed control compared to untreated plots.
Skin Health Benefits
The compound is being explored for its dermo-cosmetic applications due to its anti-inflammatory and skin-rejuvenating properties. It has shown promise in reducing signs of aging by inhibiting enzymes like hyaluronidase and elastase .
Table 3: Inhibition of Skin Aging Enzymes
Enzyme | Inhibition (%) at 100 µg/mL |
---|---|
Hyaluronidase | 40 |
Elastase | 55 |
Collagenase | 30 |
Mechanism of Action
2-Hydroxybohemine exerts its effects by inhibiting cyclin-dependent kinase 1 (CDK1) and cell division protein kinase 2 (CDK2) . These kinases play a critical role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of these kinases, preventing their interaction with cyclins and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Bohemine: Another CDK inhibitor with similar anti-cancer properties.
Roscovitine: A well-known CDK inhibitor used in cancer research.
Flavopiridol: Another CDK inhibitor with broader applications in cancer therapy.
Uniqueness: 2-Hydroxybohemine is unique due to its specific inhibitory activity against CDK1 and CDK2, with IC50 values of 100nM and 80nM, respectively . This specificity makes it a valuable tool for studying the precise roles of these kinases in cell cycle regulation and cancer progression.
Biological Activity
2-Hydroxybohemine, a synthetic compound belonging to the class of bohemine analogs, has attracted considerable attention in the fields of medicinal chemistry and cancer research. This compound is primarily recognized for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are critical regulators of the cell cycle. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in oncology.
- Molecular Formula : C18H24N6O2
- Molecular Weight : 356.42 g/mol
- CAS Number : 471270-60-7
This compound exerts its biological effects primarily through the inhibition of CDK1 and CDK2. By binding to the active sites of these kinases, it disrupts their activity, leading to cell cycle arrest. This mechanism is significant as it can induce apoptosis or senescence in cancer cells.
Target Kinases
- CDK1 (Cdc2) : Involved in the transition from G2 phase to mitosis.
- CDK2 : Plays a role in the G1/S transition.
Biochemical Pathways Affected
The primary biochemical pathway influenced by this compound is the cell cycle regulation pathway . By inhibiting CDK activity, the compound can lead to:
- Disruption of normal cell cycle progression.
- Induction of apoptosis in cancerous cells.
Pharmacokinetics
- Half-Life : Approximately 2-3 hours, indicating a relatively short duration of action within biological systems.
Biological Activity and Research Findings
Numerous studies have documented the biological activity of this compound, highlighting its potential as an anti-cancer agent:
-
Inhibition Studies :
- The compound has shown IC50 values of 100 nM for CDK1 and 80 nM for CDK2 , indicating potent inhibitory effects on these kinases .
- Cell Proliferation Assays :
- Apoptosis Induction :
Comparative Analysis with Similar Compounds
Compound | Target Kinases | IC50 (nM) | Notes |
---|---|---|---|
This compound | CDK1, CDK2 | 100, 80 | Potent inhibitor; induces apoptosis |
Bohemine | CDK1 | Not specified | Similar structure; less potent |
Roscovitine | CDK2 | ~100 | Well-studied CDK inhibitor |
Flavopiridol | Multiple CDKs | ~50 | Broader applications in cancer therapy |
Case Studies and Applications
Several case studies have highlighted the practical applications of this compound in cancer treatment:
- Combination Therapy :
- Research on Mechanisms :
Q & A
Q. What in vitro assays are recommended to assess the inhibitory activity of 2-Hydroxybohemine against Cdk2?
Basic Question
To evaluate inhibitory activity, use kinase activity assays with purified Cdk2/cyclin E or A complexes. Measure ATP consumption via fluorescence-based methods (e.g., ADP-Glo™) or radiolabeled ATP incorporation. Include controls like Aloisine A (a known Cdk2 inhibitor) to validate assay conditions. Calculate IC50 values using dose-response curves (e.g., 10 nM–100 µM range) and triplicate replicates to ensure reproducibility .
Q. How to determine the optimal concentration of this compound for cell-based studies?
Basic Question
Perform dose-response experiments in relevant cell lines (e.g., HeLa or MCF-7) using viability assays (MTT, CellTiter-Glo®) and apoptosis markers (caspase-3 activation). Compare results with structurally related inhibitors (e.g., SU9516) to contextualize potency. Use nonlinear regression models to derive EC50 values, ensuring consistency with published kinase inhibition profiles .
Q. How to resolve contradictory data on this compound’s specificity across different cell lines?
Advanced Question
Address discrepancies by:
- Kinase profiling panels : Test against 50+ kinases to identify off-target effects.
- Genetic validation : Use siRNA knockdown of Cdk2 to isolate compound-specific effects.
- Cell-line specificity : Compare genetic backgrounds (e.g., p53 status, cyclin expression) via RNA-seq or Western blot. Cross-reference findings with independent studies to distinguish biological variability from methodological artifacts .
Q. What experimental strategies can elucidate the structural-activity relationship (SAR) of this compound derivatives?
Advanced Question
- Molecular docking : Model interactions with Cdk2’s ATP-binding pocket (PDB: 1HCL) to prioritize synthetic targets.
- Analog synthesis : Modify hydroxyl or aromatic groups and test inhibitory activity.
- X-ray crystallography : Co-crystallize derivatives with Cdk2 to validate binding modes. Corrogate SAR data with cellular efficacy to identify lead candidates .
Q. What are best practices for storing and handling this compound to ensure stability?
Basic Question
- Storage : Aliquot in anhydrous DMSO (10 mM stock) at -20°C; avoid freeze-thaw cycles.
- Purity verification : Conduct HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity.
- Handling : Use inert atmosphere (argon) for long-term storage to prevent oxidation .
Q. How to design a study investigating this compound’s synergy with other CDK inhibitors?
Advanced Question
- Combinatorial dosing : Apply fixed-ratio designs (e.g., 4x4 matrix) with inhibitors like SU9516 or Aloisine A.
- Synergy quantification : Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
- Mechanistic validation : Assess cell-cycle arrest (flow cytometry) and phospho-Rb levels (Western blot) to confirm additive effects .
Q. What controls are essential when assessing this compound’s effect on cell cycle progression?
Basic Question
- Negative controls : Vehicle-only (DMSO) and untreated cells.
- Positive controls : SU9516 (5 µM) or roscovitine (20 µM).
- Endpoint validation : Use propidium iodide staining and flow cytometry to quantify G1/S phase arrest. Normalize data to baseline proliferation rates .
Q. How to address discrepancies in reported IC50 values of this compound across studies?
Advanced Question
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme sources (recombinant vs. endogenous).
- Reference inhibitors : Include Aloisine A in parallel assays to calibrate inter-lab variability.
- Statistical reporting : Provide 95% confidence intervals and effect sizes to contextualize variance .
Q. What methodologies validate this compound’s mechanism of action in in vivo models?
Advanced Question
- Xenograft models : Administer this compound (e.g., 10 mg/kg, IP) in immunodeficient mice with Cdk2-dependent tumors.
- Pharmacodynamic markers : Analyze tumor lysates for phospho-Cdk substrates (e.g., Rb, Histone H1) via Western blot.
- Toxicology screening : Monitor organ toxicity (liver/kidney function tests) to distinguish on-target from off-target effects .
Q. How to optimize experimental design for high-content screening (HCS) of this compound analogs?
Advanced Question
- Automated imaging : Use HCS platforms (e.g., ImageXpress) to quantify nuclear fragmentation (apoptosis) and EdU incorporation (S-phase arrest).
- Z’-factor validation : Ensure assay robustness (Z’ >0.5) with positive/negative controls.
- Multiparametric analysis : Apply machine learning (PCA or clustering) to prioritize analogs with dual cell-cycle and apoptotic activity .
Properties
IUPAC Name |
2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXLXXNEZMSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400018 | |
Record name | Cdk Inhibitor, p35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471270-60-7 | |
Record name | Cdk Inhibitor, p35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.